molecular formula C8H11Cl2N3 B1393601 Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride CAS No. 34164-92-6

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

Cat. No. B1393601
CAS RN: 34164-92-6
M. Wt: 220.1 g/mol
InChI Key: XNOITURAHACDKD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 34164-92-6 . It has a molecular weight of 220.1 . The IUPAC name for this compound is imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is 1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Therapeutic Applications and Biological Activities

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, as a derivative of the Imidazo[1,2-a]pyridine scaffold, is recognized for its extensive range of applications in medicinal chemistry. The scaffold is associated with a multitude of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This versatile scaffold is incorporated in various marketed pharmaceuticals, highlighting its significance in drug development. Researchers are continuously exploring structural modifications of this scaffold to discover novel therapeutic agents and construct potential drug-like chemical libraries for biological screening (Deep et al., 2016).

Advances in Synthesis and Functionalization

The synthesis and functionalization of Imidazo[1,2-a]pyridines are crucial for their pharmaceutical applications. Recent efforts have focused on developing new methods using readily available substrates and catalysts under mild reaction conditions. Enhancements in biological activity are sought through the synthesis of functionalized Imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).

Pharmacological Properties and Enzyme Inhibition

Understanding the pharmacological properties of the Imidazo[1,2-a]pyridine scaffold is fundamental for its application in medicinal chemistry. Research has delved into enzyme inhibitors, receptor ligands, and anti-infectious agents based on Imidazo[1,2-a]pyridine analogues, providing insights into the therapeutic potential of these compounds (Enguehard-Gueiffier & Gueiffier, 2007).

Imidazo[1,2-a]pyridine in Antitumor Therapy

Imidazo[1,2-a]pyridine has emerged as a crucial biologically active moiety in the realm of antitumor therapy. It serves as the basis for various lead molecules that are currently undergoing human clinical trials, indicating its potential as a novel anticancer agent. The compilation of results on the anticancer activities of Imidazo[1,2-a]pyridine since 2001 further underscores its significance in drug discovery (Goel, Luxami & Paul, 2016).

Safety And Hazards

The safety information for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that there is potential for future research and development of imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, in the field of medicinal chemistry .

properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOITURAHACDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681076
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

CAS RN

34164-92-6
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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